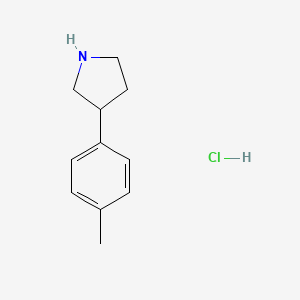
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both imidazole and thiazole moieties in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by heating a mixture of acetylbenzimidazoles and thiourea in ethyl alcohol with an excess amount of iodine.
Coupling of Imidazole and Thiazole Rings: The final step involves coupling the imidazole and thiazole rings through a nucleophilic substitution reaction, where the imidazole ring is reacted with a thiazole derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by using continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-carboxylic acid.
Reduction: 4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-(1H-imidazol-2-ylthio)thiazole-5-carbaldehyde: Lacks the methyl group on the imidazole ring.
2-(1-methyl-1H-imidazol-2-ylthio)thiazole-5-carbaldehyde: Lacks the chlorine atom on the thiazole ring.
4-chloro-2-(1-methyl-1H-imidazol-2-ylthio)thiazole: Lacks the aldehyde group.
Uniqueness
4-Chloro-2-(1-methylimidazolyl-2-thio)-5-thiazolecarboxaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
914348-72-4 |
|---|---|
Molekularformel |
C8H6ClN3OS2 |
Molekulargewicht |
259.7 g/mol |
IUPAC-Name |
4-chloro-2-(1-methylimidazol-2-yl)sulfanyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6ClN3OS2/c1-12-3-2-10-7(12)15-8-11-6(9)5(4-13)14-8/h2-4H,1H3 |
InChI-Schlüssel |
PVWNQKCCJBEDBC-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SC2=NC(=C(S2)C=O)Cl |
Kanonische SMILES |
CN1C=CN=C1SC2=NC(=C(S2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate](/img/structure/B1500067.png)

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)


![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)
